molecular formula C12H9NO2 B12512943 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B12512943
M. Wt: 199.20 g/mol
InChI Key: XYESCZMPXGBLQS-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features a furan ring and a pyridine ring connected by a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-acetylpyridine in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propanone.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.

    3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one: Similar structure with the pyridine ring attached at a different position.

    3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-ol: Similar structure with a hydroxyl group instead of a ketone.

Uniqueness

3-(Furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to the combination of the furan and pyridine rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

3-(furan-2-yl)-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C12H9NO2/c14-12(11-5-1-2-8-13-11)7-6-10-4-3-9-15-10/h1-9H

InChI Key

XYESCZMPXGBLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=CC=CO2

Origin of Product

United States

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